molecular formula C25H30N6O3S B2857775 1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1216681-27-4

1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2857775
CAS No.: 1216681-27-4
M. Wt: 494.61
InChI Key: HUNBCBFTTOHVDP-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one class, characterized by a fused bicyclic core comprising thiophene, triazole, and pyrimidinone rings. Key structural features include:

  • 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl chain: The 4-methoxyphenylpiperazine moiety is linked via a ketone-bearing propyl spacer, a motif known to modulate receptor binding (e.g., adenosine or serotonin receptors) .

Synthetic routes involve reacting enaminone intermediates with reagents like arylpiperazines (e.g., 4-(4-methoxyphenyl)piperazine) under controlled conditions . Spectroscopic characterization (IR, $^1$H-NMR) confirms the presence of carbonyl (1674–1641 cm$^{-1}$) and aromatic (3055–1510 cm$^{-1}$) functionalities, with mass spectrometry verifying a molecular ion peak at m/z 614 (M$^+$) .

Properties

IUPAC Name

12-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-8-(2-methylpropyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O3S/c1-17(2)16-30-24(33)23-20(10-15-35-23)31-21(26-27-25(30)31)8-9-22(32)29-13-11-28(12-14-29)18-4-6-19(34-3)7-5-18/h4-7,10,15,17H,8-9,11-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNBCBFTTOHVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one (CAS Number: 1216681-27-4) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H30N6O3SC_{25}H_{30}N_{6}O_{3}S, with a molecular weight of 494.6 g/mol . The structure features a thieno[2,3-e][1,2,4]triazolo moiety linked to a piperazine ring substituted with a methoxyphenyl group. This structural complexity suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC25H30N6O3SC_{25}H_{30}N_{6}O_{3}S
Molecular Weight494.6 g/mol
CAS Number1216681-27-4

Antiinflammatory Activity

Research has indicated that derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine compounds exhibit significant anti-inflammatory effects. For instance, related compounds have shown promising results in reducing inflammation in animal models. A study demonstrated that certain derivatives displayed up to 50.48% inhibition of xylene-induced ear edema within 30 minutes post-administration, outperforming the reference drug indomethacin at equivalent doses .

Anticonvulsant Activity

The anticonvulsant potential of thieno[2,3-e][1,2,4]triazolo derivatives was evaluated using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The structure-activity relationship analysis revealed that compounds with specific substitutions on the phenolic ring exhibited enhanced anticonvulsant properties. For example, a derivative demonstrated effective activity at a dose of 100 mg/kg , highlighting the therapeutic potential of these compounds in seizure management .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the interactions between the thieno and triazole moieties with various receptors and enzymes play a crucial role in modulating inflammatory pathways and neuronal excitability.

Potential Targets

  • Cyclooxygenase Enzymes (COX) : Inhibition of COX enzymes may contribute to the anti-inflammatory effects observed.
  • GABA Receptors : Interaction with GABAergic pathways could explain the anticonvulsant activity.

Study 1: Anti-inflammatory Effects

In a controlled study involving animal models treated with various thieno derivatives, researchers measured the reduction in ear edema as an indicator of anti-inflammatory activity. The most effective compound showed significant inhibition compared to standard treatments.

Study 2: Anticonvulsant Efficacy

Another study assessed the anticonvulsant activity through behavioral tests in mice subjected to induced seizures. The compound's efficacy was compared against established anticonvulsants like phenytoin and carbamazepine.

Comparison with Similar Compounds

Structural Analogues with Modified Piperazine Substituents
Compound Name Piperazine Substituent Core Structure Key Differences Biological Relevance Reference
4-Butyl-1-{3-oxo-3-[4-(2-pyrimidinyl)-1-piperazinyl]propyl}thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one 2-Pyrimidinyl Thieno-triazolo-pyrimidinone Pyrimidinyl substituent instead of 4-methoxyphenyl Likely altered adenosine receptor selectivity due to electron-deficient pyrimidine ring vs. electron-rich methoxyphenyl
2-[3-{4-(3-Chlorophenyl)-1-piperazinyl}propyl]-1,2,4-triazolo[4,3-a]pyridine-3-(2H)-one 3-Chlorophenyl Triazolo-pyridinone Chlorophenyl group introduces electron-withdrawing effects; lacks thiophene ring Reduced thieno-fused ring system may decrease CNS penetration compared to target compound
1-Isopropyl-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]benzo(b)thieno[3,2-e]pyrimidine-5(4H)-one None (tetrahydro core) Benzo-thieno-pyrimidinone Saturated core reduces aromaticity; isopropyl substituent vs. 2-methylpropyl Lower metabolic stability due to increased aliphatic character

Key Insights :

  • The 4-methoxyphenylpiperazine group in the target compound enhances binding to G protein-coupled receptors (GPCRs) like adenosine A$_{2A}$ due to its electron-donating methoxy group, which stabilizes π-π interactions .
  • Substitution with 2-pyrimidinyl (as in ) reduces adenosine receptor affinity but may improve selectivity for kinase targets .
  • The thieno-triazolo-pyrimidinone core offers superior metabolic stability over benzo-fused analogues (e.g., ) due to reduced cytochrome P450-mediated oxidation .
Pharmacological Activity Comparison
Compound IC${50}$ (Adenosine A${2A}$) LogP Solubility (µg/mL) Notable Activity Reference
Target Compound 12 nM 3.8 4.2 Potent A$_{2A}$ antagonism; anti-inflammatory effects in preclinical models
4-Butyl-1-{3-oxo-3-[4-(2-pyrimidinyl)-1-piperazinyl]propyl}... 85 nM 3.5 5.1 Moderate A$_{2A}$ binding; stronger PDE5 inhibition
4-(4-Methylphenyl)-1-piperidin-1-ylmethyl-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]benzo(b)thieno[3,2-e]pyrimidine-5-(4H)-one 210 nM 4.2 1.8 Weak A$_{2A}$ activity; notable cytotoxicity in cancer cell lines

Analysis :

  • The target compound’s low IC${50}$ (12 nM) for adenosine A${2A}$ receptors outperforms analogues with bulkier substituents (e.g., piperidinylmethyl in ), likely due to optimal steric compatibility with the receptor’s hydrophobic pocket .
  • LogP values correlate with bioavailability: the target compound’s balance (LogP 3.8) suggests favorable blood-brain barrier penetration compared to more lipophilic derivatives (e.g., LogP 4.2 in ) .

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